molecular formula C12H6BrFO B13706372 8-Bromo-1-fluorodibenzo[b,d]furan

8-Bromo-1-fluorodibenzo[b,d]furan

Katalognummer: B13706372
Molekulargewicht: 265.08 g/mol
InChI-Schlüssel: OVSDMECLPCNZIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-1-fluorodibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6BrFO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 8 and 1 are substituted by bromine and fluorine, respectively.

Vorbereitungsmethoden

The synthesis of 8-Bromo-1-fluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Analyse Chemischer Reaktionen

8-Bromo-1-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the bromine atom can be replaced by an amino group using an amine in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran-8-carboxylic acid or reduction to form dibenzofuran-8-ylmethanol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-Bromo-1-fluorodibenzo[b,d]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-1-fluorodibenzo[b,d]furan depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-Bromo-1-fluorodibenzo[b,d]furan include:

    8-Bromo-1-chlorodibenzo[b,d]furan: This compound has a chlorine atom instead of a fluorine atom at the 1-position. It exhibits similar chemical properties but may have different reactivity and applications.

    8-Bromo-1-methyldibenzo[b,d]furan: This compound has a methyl group instead of a fluorine atom at the 1-position. It is used in different synthetic applications due to the presence of the methyl group.

    8-Bromo-1-hydroxydibenzo[b,d]furan: This compound has a hydroxyl group instead of a fluorine atom at the 1-position.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C12H6BrFO

Molekulargewicht

265.08 g/mol

IUPAC-Name

8-bromo-1-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H

InChI-Schlüssel

OVSDMECLPCNZIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)C3=C(O2)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.